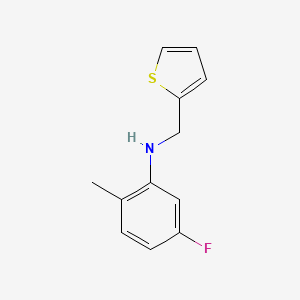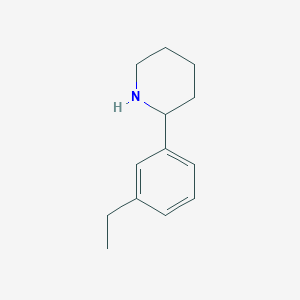
2-(3-Ethylphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethylphenyl)piperidine is a chemical compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are significant in medicinal chemistry due to their presence in various bioactive molecules and pharmaceuticals . The compound this compound features a piperidine ring substituted with a 3-ethylphenyl group, making it a valuable scaffold in drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethylphenyl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-substituted 8-nonen-4-amines via hydroamination reactions . Another approach involves the use of metal-catalyzed hydrogenation of pyridine derivatives to yield piperidine compounds .
Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often employs catalytic hydrogenation and cyclization reactions. These methods are optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Ethylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications .
Scientific Research Applications
2-(3-Ethylphenyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Ethylphenyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate neurotransmitter systems, inhibit enzymes, and interact with receptors in the central nervous system . The compound’s effects are mediated through pathways such as the inhibition of poly (ADP-ribose) polymerase activation and modulation of apoptotic proteins .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in the synthesis of pharmaceuticals and agrochemicals.
Dihydropyridine: Another class of nitrogen-containing heterocycles with significant therapeutic applications.
Uniqueness: 2-(3-Ethylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-ethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-(3-ethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-2-11-6-5-7-12(10-11)13-8-3-4-9-14-13/h5-7,10,13-14H,2-4,8-9H2,1H3 |
InChI Key |
PQAMYIIYXKLYOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


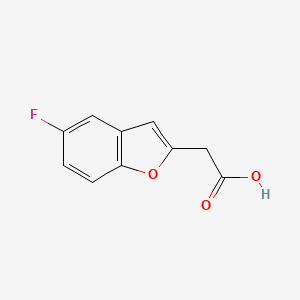

![Ethyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13322110.png)
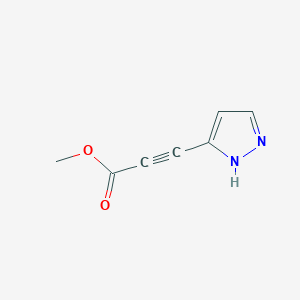

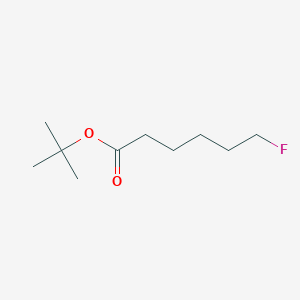
![2-[(Octan-2-yl)amino]butan-1-ol](/img/structure/B13322124.png)
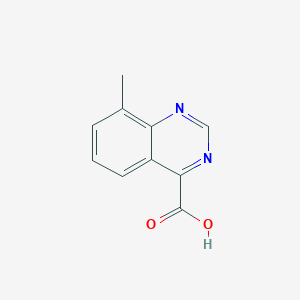

![2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B13322132.png)



